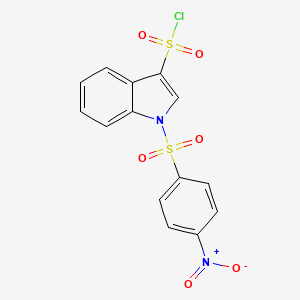

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Description

BenchChem offers high-quality 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylindole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O6S2/c15-24(20,21)14-9-16(13-4-2-1-3-12(13)14)25(22,23)11-7-5-10(6-8-11)17(18)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECRQCKKDMPWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196480 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020722-12-6 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, two-step protocol for the synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride, a key intermediate for the development of novel indole-3-sulfonamide derivatives. Indole-based sulfonamides are significant scaffolds in medicinal chemistry, and this guide offers a robust pathway to a versatile building block for compound library generation.[1] The synthesis involves the initial N-protection of the indole ring with a 4-nitrophenylsulfonyl (nosyl) group, followed by a direct electrophilic chlorosulfonylation at the C3 position. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and practical insights to ensure a successful and reproducible synthesis.

Critical Health & Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood by personnel trained in handling corrosive and reactive reagents.

Chlorosulfonic Acid (ClSO₃H):

-

Extreme Corrosivity: Causes severe skin burns and serious eye damage.[2][3] Contact with moisture, including humidity in the air, releases corrosive fumes of hydrochloric acid and sulfuric acid.[4]

-

Violent Reactivity: Reacts violently with water, alcohols, bases, and many organic materials.[5][6] NEVER add water to chlorosulfonic acid.[6]

-

Inhalation Hazard: Vapors and mists can cause severe respiratory irritation and lung injury.[2][4]

-

Personal Protective Equipment (PPE): Mandatory PPE includes:

-

Spill & Emergency: In case of a spill, evacuate the area. Do not use water. Neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone from a safe distance.[5] Ensure safety showers and eyewash stations are immediately accessible.[3]

4-Nitrobenzenesulfonyl Chloride (p-NsCl):

-

Corrosive & Moisture Sensitive: This reagent is corrosive and sensitive to moisture.[7] It should be handled in a dry environment.

-

Health Hazards: May cause skin sensitization and serious eye damage.[8]

Overall Synthetic Scheme

The synthesis is a two-step process starting from indole. First, the indole nitrogen is protected with a 4-nitrophenylsulfonyl group. Second, the resulting N-protected indole undergoes electrophilic substitution at the C3 position with chlorosulfonic acid to yield the final product.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 1-(4-Nitrophenylsulfonyl)indole

Mechanism & Scientific Rationale

The first step is the protection of the indole nitrogen. The N-H proton of indole is weakly acidic and susceptible to reaction with electrophiles. Attaching a strong electron-withdrawing group like 4-nitrophenylsulfonyl (nosyl) serves two primary purposes:

-

Protection: It prevents unwanted side reactions at the nitrogen in the subsequent step.

-

Activation: While the nosyl group is deactivating overall, it directs electrophilic substitution preferentially to the electron-rich C3 position of the indole ring system.

The reaction proceeds via deprotonation of the indole nitrogen by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond.[7]

Detailed Experimental Protocol

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole completely.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Scientist's Note: The addition of NaH is exothermic and produces hydrogen gas. Slow, portion-wise addition is critical for safety and to control the reaction rate. The mixture will be stirred at 0 °C for 30 minutes after addition to ensure complete deprotonation.

-

-

Sulfonylation: Dissolve 4-nitrobenzenesulfonyl chloride (p-NsCl, 1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring it into a beaker of ice water. This will precipitate the product and neutralize any unreacted NaH.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-(4-nitrophenylsulfonyl)indole as a solid.

Part 2: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride

Mechanism & Scientific Rationale

This step is a classic electrophilic aromatic substitution. The C3 position of the indole ring is inherently electron-rich and is the most reactive site for electrophiles. Chlorosulfonic acid serves as the source of the electrophilic species, +SO₂Cl. The reaction mechanism involves the attack of the C3-C2 double bond of the indole onto the electrophile, forming a resonance-stabilized sigma complex (arenium ion). A subsequent deprotonation step at the C3 position restores the aromaticity of the pyrrole ring, yielding the final product.

Temperature control is absolutely critical. The reaction is highly exothermic, and running it at low temperatures (starting at 0 °C) prevents the formation of undesired byproducts and potential degradation of the starting material and product.

Detailed Experimental Protocol

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the 1-(4-nitrophenylsulfonyl)indole (1.0 eq) from Part 1.

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath.

-

Addition of Reagent: Add chlorosulfonic acid (ClSO₃H, 3.0-5.0 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 30-45 minutes.

-

Scientist's Note: This is a highly exothermic and hazardous step. The slow, controlled addition of chlorosulfonic acid is paramount to maintain the reaction temperature below 5 °C. An immediate color change is typically observed.

-

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

-

Scientist's Note: This quench must be performed with extreme caution in a well-ventilated fume hood due to the violent reaction of excess chlorosulfonic acid with water, which generates significant amounts of HCl gas.[4]

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash them sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product, a sulfonyl chloride, may be unstable and is often used immediately in the next step without extensive purification.[9]

Experimental Workflow & Data Summary

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary Table

| Step | Reagent | MW ( g/mol ) | Eq. | Sample Mass (g) | Sample Moles (mmol) | Notes |

| 1 | Indole | 117.15 | 1.0 | 5.00 | 42.7 | Starting Material |

| 1 | Sodium Hydride (60%) | 40.00 | 1.1 | 1.88 | 47.0 | Use 60% dispersion |

| 1 | 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.05 | 9.93 | 44.8 | Moisture sensitive solid[7] |

| 2 | 1-(4-Nitrophenylsulfonyl)indole | 302.31 | 1.0 | 12.9 | 42.7 | Theoretical yield from Step 1 |

| 2 | Chlorosulfonic Acid | 116.52 | 4.0 | 20.0 | 171.0 | Highly corrosive, add slowly[4] |

Note: The table is based on a sample 5g scale for indole. Adjustments should be made for different scales.

References

- Chlorosulfonic Acid Safety Information. DuPont.

- Mohamed Ibrahim, Muhammed Taha, Noor Almandil, Muhammad Nawaz. Synthesis of indole-based-sulfonamide derivatives A1–A8.

- Synthesis of sulfonyl chloride substrate precursors. Supporting Information for a scientific article.

- Chlorosulfonic acid SDS, 7790-94-5 Safety D

- Chlorosulfonic acid Technical Data Sheet.

- Chlorosulfonic acid for synthesis Safety D

- Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters.

- Chlorosulfonic acid Safety D

- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.MedChemComm (RSC Publishing).

- Jiaxi Xu, et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Selective sulfonylation and diazotiz

- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.Journal of the American Chemical Society.

- 1H-INDOLE-3-SULFONYL CHLORIDE | 886578-15-0.ChemicalBook.

- What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?Guidechem.

- 4-Nitrobenzenesulfonyl chloride | 98-74-8.ChemicalBook.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.CymitQuimica.

- Copper-Catalysed Selective 3-Sulfonylation of Indoles: A Mild Synthesis of Indolyl Sulfones.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Benchchem.

- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

- CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride.

- Synthesis of indoles.Organic Chemistry Portal.

- A New, Mild Preparation of Sulfonyl Chlorides.

- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.ChemRxiv.

- 4-Nitrobenzenesulfonyl chloride technical grade, 90% | 98-74-8.Sigma-Aldrich.

- 4-Nitrobenzenesulfonyl chloride | 98-74-8.ChemicalBook.

- 3-Nitro-1-(phenylsulfonyl)-1H-indole.

Sources

- 1. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fishersci.com [fishersci.com]

- 4. macro.lsu.edu [macro.lsu.edu]

- 5. echemi.com [echemi.com]

- 6. atul.co.in [atul.co.in]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-ニトロベンゼンスルホニルクロリド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

physicochemical properties of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

An In-depth Technical Guide to the Physicochemical Properties and Reactivity of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Disclaimer: Direct experimental data for the specific compound 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is not extensively available in public chemical literature. This guide has been constructed through a rigorous, first-principles analysis of its constituent chemical moieties: the indole core, the 3-sulfonyl chloride functional group, and the 1-(4-nitrophenylsulfonyl) N-protecting group. The predictions and protocols herein are based on established, authoritative knowledge of the reactivity and properties of these components.

Introduction: A Molecule of Designed Reactivity

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride represents a highly functionalized heterocyclic compound designed for specific, high-yield chemical transformations. Its structure suggests a dual purpose: the N-nosyl group serves as a robust, electron-withdrawing protecting group that modulates the reactivity of the indole core, while the C3-sulfonyl chloride acts as a potent electrophilic handle for nucleophilic substitution. This guide provides a detailed examination of its predicted physicochemical properties, a logical framework for its synthesis, and an exploration of its reactivity profile, offering field-proven insights for researchers in medicinal chemistry and organic synthesis.

Section 1: Molecular Structure and Functional Group Analysis

The molecule's architecture is key to its function. It is composed of three distinct regions whose electronic and steric properties synergistically define its overall character.

-

The Indole Nucleus: An aromatic heterocyclic system, the indole ring is inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most nucleophilic.

-

The 1-N-(4-Nitrophenylsulfonyl) "Nosyl" Group: The nosyl group is a powerful electron-withdrawing group. Its placement on the indole nitrogen serves two critical functions:

-

Protection: It prevents unwanted N-alkylation or other reactions at the indole nitrogen.

-

Reactivity Modulation: It significantly reduces the electron density of the indole ring system, deactivating it towards many common electrophilic substitution reactions. However, the C3 position remains the most activated site for such reactions, albeit significantly less so than in an unprotected indole. The strong electron-withdrawing nature of this group also enhances the electrophilicity of the C3-sulfonyl chloride.

-

-

The 3-Sulfonyl Chloride Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached N-nosylated indole ring.[1] The chloride ion is an excellent leaving group, facilitating nucleophilic attack at the sulfur center.

Caption: Structure of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride.

Section 2: Predicted Physicochemical Properties

The combination of a planar aromatic system, two sulfonyl groups, and a nitro group dictates the compound's physical properties.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₄H₉ClN₂O₆S₂ | Derived from structural components. |

| Molecular Weight | 416.82 g/mol | Calculated from the molecular formula.[2][3][4] |

| Appearance | Pale yellow to yellow crystalline solid | The 4-nitrophenyl chromophore typically imparts a yellow color.[5][6] |

| Melting Point | High; predicted >150 °C | The rigid, planar structure and polar functional groups will lead to strong intermolecular forces and efficient crystal packing. The parent 4-nitrobenzenesulfonyl chloride melts at 75-79°C; the larger, more rigid indole structure will significantly increase this.[7][8] |

| Solubility | Soluble in polar aprotic solvents (DCM, THF, Acetone, DMF, Acetonitrile). Insoluble in water and non-polar solvents (e.g., hexanes). | The molecule is highly polar but lacks hydrogen bond donating capabilities, favoring polar aprotic solvents. It will be readily hydrolyzed by protic solvents like water or alcohols.[5][6] |

| Stability | Moisture sensitive. Decomposes in the presence of nucleophiles. Stable under dry, inert conditions. | The sulfonyl chloride functional group is highly susceptible to hydrolysis.[9] Store under argon or nitrogen. |

Section 3: Reactivity Profile and Mechanistic Considerations

The primary utility of this compound is as an electrophile for the synthesis of 3-substituted indole derivatives.

Core Reactivity: Nucleophilic Substitution at the C3-Sulfonyl Group

The sulfur atom of the C3-sulfonyl chloride is the most electrophilic site and will be readily attacked by a wide range of nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, likely an addition-elimination pathway, to form a stable sulfonamide, sulfonate ester, or other sulfur-linked derivative.[1]

Causality of Reactivity:

-

Strong Electrophilicity: The sulfur atom is bonded to three highly electronegative atoms (2x Oxygen, 1x Chlorine), which polarize the S-Cl bond and create a significant partial positive charge on the sulfur.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which provides a strong thermodynamic driving force for the substitution reaction.

-

Electronic Influence of the N-Nosyl Group: The electron-withdrawing N-nosyl group pulls electron density away from the indole ring. This electronic "sink" effect further enhances the electrophilicity of the C3-sulfonyl group, making it even more reactive towards nucleophiles compared to a sulfonyl chloride on an N-unsubstituted indole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]

- 4. p-nitro benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 7. 4-ニトロベンゼンスルホニルクロリド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]

- 9. 4-Nitrobenzene-1-sulfonyl chloride(98-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride CAS number 1020722-12-6

CAS Number: 1020722-12-6 Formula: C₁₄H₉ClN₂O₆S₂ Molecular Weight: 400.8 g/mol

Executive Summary

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a specialized heterocyclic building block used primarily in the synthesis of indole-3-sulfonamides , a privileged scaffold in medicinal chemistry.

Its structural uniqueness lies in the dual-sulfonyl functionalization :

-

N1-Position (Indole Nitrogen): Protected by a 4-nitrobenzenesulfonyl (Nosyl) group. This serves as an electron-withdrawing protecting group that deactivates the indole ring slightly to prevent oxidative polymerization while directing electrophilic substitution to the C3 position. It is also a "Fukuyama-type" protecting group, cleavable under specific reducing conditions.

-

C3-Position: Functionalized with a highly reactive sulfonyl chloride moiety, enabling rapid coupling with amines to generate sulfonamide libraries.

Primary Applications:

-

Antiviral Research: Synthesis of HIV-1 attachment inhibitors.

-

Oncology: Development of tubulin polymerization inhibitors and Carbonic Anhydrase (CA) inhibitors.

-

Neurology: 5-HT6 receptor antagonists.

Chemical Profile & Physical Properties[1][2][3]

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white solid | Nitro groups typically impart yellow coloration. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes rapidly in water/alcohols. |

| Reactivity | High (Electrophile) | Reacts violently with nucleophiles (amines, OH⁻). |

| Stability | Moisture Sensitive | Decomposes to sulfonic acid and HCl upon exposure to moisture. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Keep strictly anhydrous. |

Synthesis Protocol

Note: This protocol is derived from standard methodologies for sulfonyl chloride synthesis on N-protected indoles. Always perform in a fume hood.

Phase 1: N-Protection (Nosylation)

Objective: Mask the indole nitrogen to prevent side reactions and modulate ring electron density.

-

Reagents: Indole (1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), NaH (1.2 eq) or KOH (powdered).

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Cool solution of indole in DMF to 0°C.

-

Add base (NaH) portion-wise. Evolution of H₂ gas occurs.

-

Stir for 30 min to ensure deprotonation (Indolyl anion formation).

-

Add 4-Nitrobenzenesulfonyl chloride slowly.

-

Warm to RT and stir for 2–4 hours.

-

Quench: Pour into ice water. Filter the precipitate (1-(4-nitrophenylsulfonyl)indole).

-

Phase 2: C3-Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the C3 position via Electrophilic Aromatic Substitution (EAS).

-

Reagents: N-Nosyl-indole (from Phase 1), Chlorosulfonic acid (ClSO₃H) (3–5 eq).

-

Solvent: Neat or in CH₂Cl₂ (DCM) if temperature control is difficult.

-

Procedure:

-

Caution: Chlorosulfonic acid reacts explosively with water. Use dry glassware.

-

Place N-Nosyl-indole in a round-bottom flask.

-

Cool to 0°C.

-

Add Chlorosulfonic acid dropwise. The N-Nosyl group prevents immediate polymerization but allows C3 substitution.

-

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (mini-workup required).

-

Workup (Critical): Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a solid.

-

Isolation: Filter immediately. Wash with cold water (to remove acid) and cold hexanes.

-

Drying: Dissolve in DCM, dry over MgSO₄, and concentrate in vacuo below 40°C.

-

Reaction Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the subsequent reactivity of the sulfonyl chloride with an amine (R-NH₂) to form a drug-like sulfonamide.

Caption: Synthesis workflow from Indole to CAS 1020722-12-6, and subsequent conversion to active pharmaceutical ingredients (APIs).

Applications in Drug Discovery

A. The "Fukuyama" Advantage

The choice of the 4-nitrophenylsulfonyl (Nosyl) group on the nitrogen is strategic. Unlike a simple methyl or benzyl group, the Nosyl group is:

-

Electron-Withdrawing: It deactivates the ring sufficiently to prevent oxidation during the harsh chlorosulfonation step.

-

Orthogonal Deprotection: After the sulfonamide library is constructed at Position 3, the Nosyl group can be removed using thiophenol (PhSH) and Potassium Carbonate (K₂CO₃) or mercaptoacetic acid. This yields the free indole N-H, which is often required for hydrogen bonding in the active site of enzymes (e.g., HIV Reverse Transcriptase).

B. Medicinal Chemistry Targets

Researchers utilize this core to synthesize:

-

5-HT6 Receptor Antagonists: Indole-3-sulfonamides are potent ligands for serotonin receptors, investigated for treating cognitive impairment in Alzheimer's disease.

-

Caspase Inhibitors: The sulfonamide linkage provides a stable transition-state mimic for peptide bond hydrolysis.

-

Antiviral Agents: Substituted indole-3-sulfonamides bind to the gp120 protein of HIV-1, preventing viral attachment to host CD4 cells.

Comparison of N-Protecting Groups for Indole Sulfonation

| Protecting Group | Stability to ClSO₃H | Removal Condition | Suitability for CAS 1020722-12-6 |

| Nosyl (4-NO₂-Ph-SO₂-) | High | Mild (Thiol/Base) | Excellent (Standard) |

| Tosyl (4-Me-Ph-SO₂-) | High | Harsh (Strong Acid/Reductant) | Good, but harder to remove. |

| Benzyl (Bn) | Low (Sulfonates the Bn ring) | Hydrogenation | Poor (Side reactions). |

| Boc (tert-Butyloxycarbonyl) | Very Low | Acid (TFA) | Poor (Unstable to ClSO₃H). |

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water to release HCl gas.

-

PPE: Neoprene gloves, chemical splash goggles, face shield, lab coat.

-

Spill Management: Do not use water. Cover with dry lime or soda ash.

-

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin: Wipe off dry chemical first, then wash with soap and water for 15 min.

-

Eyes: Rinse cautiously with water for 15 min; remove contact lenses.

-

References

-

Pelletier, J. C., et al. (2000). "Synthesis and evaluation of indole-3-sulfonamides as 5-HT6 receptor antagonists." Journal of Medicinal Chemistry.

-

Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

-

ChemicalBook. (2024). "4-Nitrobenzenesulfonyl chloride Properties and Applications."

-

PubChem. (2024). "Indole-3-sulfonyl chloride derivatives."

The Biological Activity of Nitrophenylsulfonyl Indole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its fusion with a nitrophenylsulfonyl moiety creates a versatile scaffold with a wide range of tunable biological activities. This guide provides an in-depth technical overview of the significant therapeutic potential of nitrophenylsulfonyl indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the key mechanisms of action, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the creation of novel therapeutics.

Chapter 1: The Nitrophenylsulfonyl Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The Enduring Importance of the Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is isosteric with naphthalene and mimics the structure of various endogenous molecules, most notably the amino acid tryptophan. This structural resemblance allows indole-containing compounds to interact with a multitude of biological targets, including enzymes and receptors, often with high affinity.[1] This inherent bioactivity has made the indole scaffold a focal point for the development of drugs across diverse therapeutic areas.[1][2]

The Sulfonyl and Nitrophenyl Moieties: Modulators of Potency and Selectivity

The addition of a sulfonyl (SO₂) group, particularly as part of a benzenesulfonyl or methanesulfonyl substituent, is a common strategy in medicinal chemistry to enhance therapeutic efficacy. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Specifically, the phenylsulfonyl moiety is a key pharmacophore in many selective COX-2 inhibitors.[4]

The nitrophenyl group serves as a potent electron-withdrawing group. This electronic property can significantly influence the binding affinity of the molecule to its target. Furthermore, in the context of anticancer activity, the nitro group can be a critical feature for binding to specific DNA structures like G-quadruplexes.[5] The combination of these three components—indole, nitrophenyl, and sulfonyl—creates a powerful tripartite pharmacophore for targeted drug design.

General Synthesis Strategy

The synthesis of nitrophenylsulfonyl indole derivatives often begins with a Fischer indole synthesis, a reliable and versatile method for constructing the indole core. This typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Subsequent modifications, such as Vilsmeier-Haack formylation or condensation reactions, are used to introduce further complexity and build the final target molecules.[5][6]

A representative workflow for the synthesis of these derivatives is outlined below. The causality behind this multi-step process is to build the core scaffold first and then introduce the functional groups necessary for biological activity in a controlled manner.

Caption: A generalized workflow for the synthesis of nitrophenylsulfonyl indole derivatives.

Chapter 2: Anticancer Activity: Targeting Cellular Proliferation and Survival

Nitrophenylsulfonyl indole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to disrupt cancer cell growth and induce apoptosis.[7][8] The indole scaffold serves as an excellent foundation for designing inhibitors that target key proteins involved in cell division and signaling.[8][9]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division.[10] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[11] Several indole derivatives, particularly those with structural similarities to combretastatin A-4 (CA-4), have been identified as potent tubulin inhibitors that bind to the colchicine-binding site.[8][12] The nitrophenylsulfonyl group can enhance binding within this site, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[12][13]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a self-validating system to assess the inhibitory effect of test compounds on tubulin polymerization.

-

Objective: To quantify the inhibitory effect of nitrophenylsulfonyl indole derivatives on the polymerization of purified tubulin in vitro.

-

Materials:

-

Tubulin (>99% pure) from porcine brain.

-

General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP (Guanosine-5'-triphosphate).

-

Test compounds dissolved in DMSO.

-

Positive control: Combretastatin A-4 (CA-4) or Nocodazole.

-

Negative control: DMSO.

-

96-well, clear, flat-bottom plates.

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a 2X stock of tubulin (e.g., 3 mg/mL) in ice-cold PEM buffer. Keep on ice.

-

Prepare serial dilutions of test compounds and controls in PEM buffer. The final DMSO concentration should be ≤1%.

-

In a pre-chilled 96-well plate, add 50 µL of the 2X compound dilutions.

-

Initiate the reaction by adding 50 µL of 2X tubulin stock solution containing 1 mM GTP to each well. Mix gently by pipetting.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis & Validation:

-

Plot absorbance (OD₃₄₀) versus time for each concentration.

-

Determine the maximum polymerization rate (Vmax) for each curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot percentage inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The positive control (CA-4) must show a dose-dependent inhibition with an IC₅₀ value within the expected literature range. The negative control (DMSO) must show a robust polymerization curve (a clear sigmoidal increase in absorbance).

-

Mechanism II: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[14] Their deregulation is a hallmark of many cancers, making them prime therapeutic targets.[15][16] Indole-based scaffolds have been successfully developed into clinically approved kinase inhibitors (e.g., Sunitinib).[9] The nitrophenylsulfonyl indole structure can be optimized to fit into the ATP-binding pocket of various kinases, including Phosphatidylinositol 3-kinases (PI3K), Cyclin-dependent kinases (CDKs), and Tyrosine kinases (TKs), thereby inhibiting their function and blocking downstream oncogenic signaling.[16][17]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Objective: To determine the IC₅₀ of test compounds against a specific protein kinase.

-

Materials:

-

Recombinant human kinase of interest.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

Kinase reaction buffer.

-

Test compounds in DMSO.

-

Positive control: A known inhibitor for the target kinase (e.g., Staurosporine).

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-tag antibody).

-

White, opaque 384-well plates.

-

Multimode plate reader (luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add a small volume (e.g., 2.5 µL) of the compound dilutions to the wells.

-

Add the kinase and substrate/antibody mixture (e.g., 5 µL) to the wells.

-

Incubate for a defined period (e.g., 15-60 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) at a concentration near its Km value.

-

Incubate for the reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the required detection time.

-

Read the signal (luminescence or TR-FRET ratio) on the plate reader.

-

-

Data Analysis & Validation:

-

Normalize the data relative to the "no kinase" (0% activity) and "DMSO vehicle" (100% activity) controls.

-

Plot the normalized percentage of inhibition versus the logarithm of the compound concentration.

-

Fit the data using a four-parameter logistic equation to calculate the IC₅₀.

-

Self-Validation: The positive control must yield an IC₅₀ in the expected range. The Z'-factor for the assay, calculated from positive and negative controls, should be >0.5, indicating a robust and reliable assay window.

-

Data Summary: Anticancer Activity of Lead Compounds

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-sulfonamide | Tubulin | MOLT-3 (Leukemia) | Varies | [3] |

| Indole-sulfonamide | Tubulin | HepG2 (Liver) | 7.37 | [3] |

| 5-Nitroindole | c-Myc G-Quadruplex | HeLa (Cervical) | 5.08 | [5] |

| Indole-vinyl sulfone | Tubulin | Various | 0.05 (50 nM) | [8] |

| Arylsulfonylhydrazide | Unknown | MDA-MB-468 (Breast) | 8.2 | [18] |

Chapter 3: Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a key factor in the pathology of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are primary treatments, and their main mechanism is the inhibition of cyclooxygenase (COX) enzymes.[4] Nitrophenylsulfonyl indole derivatives have been rationally designed as potent and selective inhibitors of COX-2.[4][6]

Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and responsible for physiological functions like gastric protection, and COX-2, which is induced by inflammatory stimuli and mediates pain and inflammation.[4] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The rationale for developing selective COX-2 inhibitors is to retain anti-inflammatory efficacy while minimizing these adverse effects. The bulkier sulfonyl moiety of many indole derivatives preferentially binds to a larger, more accommodating active site in the COX-2 enzyme compared to COX-1, conferring selectivity.[4][6]

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the potency (IC₅₀) and selectivity of test compounds against ovine COX-1 and human recombinant COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compounds in DMSO.

-

Reference drugs: Indomethacin (non-selective), Celecoxib (COX-2 selective).

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection.

-

-

Procedure:

-

Pre-incubate the enzyme (COX-1 or COX-2) with heme and the test compound (or reference drug) in assay buffer for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol. The colorimetric signal is inversely proportional to the amount of PGE₂.

-

-

Data Analysis & Validation:

-

Calculate the concentration of PGE₂ for each sample from the standard curve generated by the EIA kit.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate IC₅₀ values for both COX-1 and COX-2 by plotting inhibition vs. concentration.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Self-Validation: The IC₅₀ and SI values for the reference drugs (Indomethacin, Celecoxib) must align with established literature values, confirming the validity of the assay.

-

Data Summary: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound Series | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | In Vivo Paw Edema Reduction (%) | Reference |

| 2-(4-methylsulfonylphenyl)indole | 0.11 - 0.2 | 40.5 - 107 | 75.6 - 90.5 | [4] |

| 2-(4-methylsulfonylphenyl)indole hydrazones | 0.10 - 0.31 | 31.29 - 132 | 66.3 - 93.5 | [6][19] |

| N-methylsulfonylindole | Varies | High | High | [20] |

Chapter 4: Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[6] Indole and its derivatives have long been recognized for their antimicrobial properties.[1][21] The incorporation of a sulfonyl group can enhance this activity, leading to compounds with a broad spectrum of action against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi.[6][22][23]

Spectrum of Activity and Putative Mechanisms

Nitrophenylsulfonyl indole derivatives have demonstrated efficacy against a range of clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[6][23][24] While the exact mechanisms are often multifactorial, they are thought to involve the inhibition of essential bacterial enzymes (e.g., those involved in DNA synthesis) or the disruption of bacterial cell membrane integrity.[1][25]

Caption: A typical workflow for antimicrobial drug discovery.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

-

Materials:

-

Bacterial/fungal strains (e.g., ATCC or clinical isolates).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

Positive control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative (growth) control: DMSO.

-

Sterility control: Broth only.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

-

Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Include growth control wells (broth + inoculum + DMSO) and sterility control wells (broth only) on each plate.

-

Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (growth). A microplate reader can also be used to measure absorbance at 600 nm.

-

-

Data Analysis & Validation:

-

The MIC value is reported in µg/mL or µM.

-

Self-Validation: The sterility control must remain clear. The growth control must show distinct turbidity. The MIC of the positive control antibiotic against the reference strain must fall within the accepted quality control range as defined by standards like the Clinical and Laboratory Standards Institute (CLSI).

-

Data Summary: Antimicrobial Activity of Lead Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole | S. aureus (MRSA) | 6.25 | [23] |

| Indole-triazole | S. aureus (MRSA) | 6.25 | [23] |

| Indole-triazole | C. krusei | 3.125 | [23] |

| 2-(4-methylsulfonylphenyl)indole | MRSA, E. coli, P. aeruginosa | Varies (Potent) | [6][19] |

Chapter 5: Conclusion and Future Perspectives

The nitrophenylsulfonyl indole scaffold represents a highly "privileged" structure in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. The accumulated evidence strongly supports its utility as a template for designing potent and often selective inhibitors for anticancer, anti-inflammatory, and antimicrobial applications.

The structure-activity relationship studies consistently highlight that the nature and position of substituents on both the indole ring and the phenylsulfonyl moiety are critical for modulating potency and target selectivity.[4][8] For instance, the presence of the methylsulfonyl (SO₂Me) group is a key feature for COX-2 inhibition, while substitutions at the N-1 position of the indole can dramatically enhance tubulin inhibitory activity.[4][8]

Future research should focus on multi-target drug design, leveraging this scaffold to create single molecules that can address complex diseases like cancer, where inflammation is a key component of the tumor microenvironment.[6] The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the promising in vitro and in vivo results into clinically viable drug candidates. The continued exploration of this versatile chemical space is certain to yield novel therapeutics with improved efficacy and distinct mechanisms of action.

References

-

Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

-

Li, J., et al. (2023). Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. PubMed. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis, antimicrobial and anti-inflammatory activities of some new N-substituted sulphonyl indole-3-heterocyclic derivatives. ResearchGate. Available at: [Link]

-

Singh, G., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link]

-

Tantimongcolwat, T., et al. (2020). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. Available at: [Link]

-

Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC. Available at: [Link]

-

Kamal, A., et al. (2011). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available at: [Link]

-

Shadab, M., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2022). Synthesis of 3-sulfenylindole derivatives from 4-hydroxy-2H-chromene-2-thione and indole using oxidative cross-dehydrogenative coupling reaction and anti-proliferative activity study of some of their sulfone derivatives. PubMed. Available at: [Link]

-

Zhu, J., et al. (2022). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. PMC. Available at: [Link]

-

Yee, R., et al. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Alam, M. J., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC. Available at: [Link]

-

Sharma, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]

-

Kumar, D., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

-

Al-Rashida, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]

-

Kumar, A., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Sari, Y., et al. (2020). The predicted anticancer activity of the designed indole derivatives against the A498 cell line. ResearchGate. Available at: [Link]

-

Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Semantic Scholar. Available at: [Link]

-

Cihan-Üstündağ, G., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

-

Cihan-Üstündağ, G., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC. Available at: [Link]

-

Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

-

Wang, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available at: [Link]

-

Ansari, M. F., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

- Kumar, P., et al. (2010). Process for preparing indole derivatives. Google Patents.

-

Ansari, M. F., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available at: [Link]

-

Li, J., et al. (2022). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed. Available at: [Link]

-

Beg, M. A., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. Available at: [Link]

-

Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

-

Munshel, H., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

-

Munshel, H., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]

-

Sharma, N., et al. (2022). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

-

Al-Sha'er, M. A., et al. (2023). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

-

Estévez-Braun, A., et al. (2008). Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jddtonline.info [jddtonline.info]

- 25. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride in High-Fidelity Organic Synthesis

Topic: Role of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride in Organic Synthesis Format: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Dual-Warhead" Advantage

In the landscape of heterocyclic chemistry, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (CAS: 1020722-12-6) represents a specialized "dual-warhead" reagent designed for high-precision synthesis. Unlike generic indole-3-sulfonyl chlorides, this compound integrates a highly reactive electrophilic core (C3-sulfonyl chloride) with a strategically labile protecting group (N1-Nosyl).

For medicinal chemists, this reagent solves a critical problem: How to introduce the biologically privileged indole-3-sulfonamide pharmacophore without compromising the indole nitrogen or suffering from side reactions during coupling.

Key Technical Value:

-

Chemoselectivity: The N-Nosyl group deactivates the indole ring, preventing C2-electrophilic substitution or polymerization during the sulfonyl chloride coupling.

-

Orthogonality: The N-Nosyl group is cleaved under mild, neutral conditions (thiolysis), avoiding the harsh basic or reductive conditions required for N-Tosyl or N-Benzyl removal.

-

Medicinal Relevance: It is a direct precursor to 5-HT6 receptor antagonists, antiviral agents, and antimigraine triptan analogs.

Chemical Profile & Mechanistic Logic[1][2][3]

Structural Architecture

The reagent consists of two functional domains that operate independently:

-

The Payload (C3-SO₂Cl): A hard electrophile that reacts rapidly with primary/secondary amines and alcohols.

-

The Shield (N1-Nosyl): An electron-withdrawing group (EWG) that pulls electron density from the indole ring.

| Feature | Chemical Consequence | Synthetic Advantage |

| N1-Nosyl Protection | Lowers HOMO energy of the indole ring. | Prevents oxidative dimerization and C2-side reactions. |

| 4-Nitro Substitution | Activates the sulfonyl aromatic ring for SNAr. | Enables mild deprotection via "soft" nucleophiles (Thiolates).[1] |

| C3-Sulfonyl Chloride | High electrophilicity at sulfur. | Rapid formation of sulfonamides even with sterically hindered amines. |

The "Soft" Deprotection Mechanism

The defining feature of this reagent is the Fukuyama-type deprotection . Unlike N-Tosyl indoles, which often require refluxing KOH or Mg/MeOH (SET conditions) to cleave, the N-Nosyl group is removed via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism:

-

A soft nucleophile (e.g., Thiophenol/K₂CO₃) attacks the ipso-carbon of the nitrophenyl ring.

-

The complex collapses, releasing SO₂ and the free indole anion (a stabilized leaving group).

This allows for the synthesis of complex, base-sensitive drug scaffolds that would decompose under standard detosylation conditions.

Core Experimental Workflows

Workflow A: Synthesis of Indole-3-Sulfonamides (General Protocol)

This protocol describes the coupling of the reagent with a complex secondary amine, followed by selective deprotection.

Phase 1: The Coupling (Sulfonylation)

-

Reagents: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (1.1 equiv), Target Amine (1.0 equiv), DIPEA (2.5 equiv).

-

Solvent: Anhydrous DCM or THF (0.1 M).

-

Conditions: 0°C to RT, 2–4 hours.

-

Workup: Quench with water, extract with DCM.[2] The N-Nosyl group remains intact, providing a lipophilic handle that simplifies column chromatography.

Phase 2: The Deprotection (The Critical Step)

-

Reagents: Thiophenol (PhSH) (1.2–2.0 equiv) or Thioglycolic acid (odorless alternative), K₂CO₃ or Cs₂CO₃ (3.0 equiv).

-

Solvent: DMF or MeCN (Polar aprotic solvents accelerate SNAr).

-

Conditions: RT, 1–3 hours.

-

Observation: The reaction mixture typically turns bright yellow (nitrophenyl sulfide byproduct).

-

Purification: The byproduct (4-nitrophenyl phenyl sulfide) is non-polar and easily separated from the polar free indole-sulfonamide.

Visualization of Reaction Pathway

Caption: Logical workflow for converting amines to indole-3-sulfonamides using the Nosyl strategy. The intermediate is stable and purifiable.

Strategic Applications in Drug Discovery

5-HT6 Receptor Antagonists

The indole-3-sulfonyl moiety is a "privileged structure" in CNS drug discovery. Compounds targeting the Serotonin 5-HT6 receptor often feature this core.

-

Challenge: Direct sulfonylation of unprotected indole is messy (N-sulfonylation vs C3-sulfonylation competition).

-

Solution: Using 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride ensures exclusive C3-sulfonamide formation. The subsequent mild deprotection is compatible with other sensitive CNS-active pharmacophores (e.g., piperazines, tryptamines) present in the molecule.

Solid-Phase Peptide Synthesis (SPPS)

This reagent is utilized in SPPS to "cap" N-termini or introduce indole side chains.

-

Advantage: The N-Nosyl group allows for on-resin deprotection using polymer-supported thiols, eliminating the need for soluble thiols that smell offensive.

Late-Stage Diversification

In the synthesis of complex alkaloids, the N-Nosyl group serves as a "safety lock." It protects the indole nitrogen during transformations elsewhere in the molecule (e.g., oxidations, glycosylations) and is removed only at the final step.

Troubleshooting & Stability (Expert Insights)

| Issue | Cause | Corrective Action |

| Low Yield in Coupling | Hydrolysis of Sulfonyl Chloride. | Reagent is moisture sensitive. Dry solvents (DCM/THF) over activated molecular sieves. Store reagent under Argon at -20°C. |

| Incomplete Deprotection | Steric hindrance or insufficient base. | Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect). Increase temperature to 40°C. |

| Odor Issues | Use of Thiophenol. | Substitute with 4-Mercaptobenzoic acid or Thioglycolic acid . These are less volatile and water-soluble, simplifying workup. |

| N-Alkylation Side Reaction | Base too strong during coupling. | Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) instead of inorganic bases or TEA. |

References

-

Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a versatile synthetic method for amines.[1][3] Chemical Communications.[2] Link

-

Ajani, O. O., et al. (2015).[4] Indole-3-sulphonyl chlorides: A review of their synthesis and application in medicinal chemistry. Beni-Suef University Journal of Basic and Applied Sciences. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the N-H Group). Link

-

Leggio, A., et al. (2009).[5] Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid.[5] European Journal of Organic Chemistry.[5] Link

-

Maligres, P. E., et al. (1997). Nosyl Group Deprotection: A Mild and Efficient Method.[1][3] Tetrahedron Letters.[6] Link

Sources

- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AcOLeDMAP and BnOLeDMAP: Conformationally Restricted Nucleophilic Catalysts for Enantioselective Rearrangement of Indolyl Acetates and Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis of p-Nitrobenzenesulfonyl Chloride (PNBSC) Intermediates

Executive Summary & Strategic Rationale

p-Nitrobenzenesulfonyl chloride (PNBSC, or Nosyl chloride) is a cornerstone reagent in organic synthesis, primarily utilized for the Nosyl protecting group in peptide chemistry and as a precursor for sulfonamide antibiotics.

For the researcher or process chemist, the synthesis of PNBSC presents a specific regiochemical challenge. Unlike many sulfonyl chlorides, PNBSC cannot be synthesized via the direct chlorosulfonation of nitrobenzene.[1] The nitro group is a strong meta-director, meaning direct reaction with chlorosulfonic acid yields m-nitrobenzenesulfonyl chloride, not the desired para isomer.[1]

Therefore, the synthesis must proceed via indirect regiocontrol .[1] This guide details the two most robust pathways:

-

The Oxidative Chlorination Route (Industrial Standard): Utilizes p-chloronitrobenzene to lock the para substitution via a sulfur intermediate.[1]

-

The Diazotization-Sulfonylation Route (Laboratory Standard): Utilizes p-nitroaniline to install the sulfonyl group via a radical Sandmeyer-type mechanism.[1]

Pathway A: The Industrial Standard (Oxidative Chlorination)[1]

This pathway is preferred for scale-up due to high atom economy and the avoidance of unstable diazonium intermediates.[1] It relies on Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

Detailed Protocol

Stage 1: Synthesis of p,p'-Dinitrodiphenyl Disulfide

-

Reagents: p-Chloronitrobenzene (PCNB), Sodium Sulfide (

), Sulfur ( -

Mechanism: In situ generation of sodium disulfide (

) followed by

Step-by-Step:

-

Preparation of Disulfide Reagent: Charge a reactor with

(1.0 eq) and elemental sulfur (1.0 eq) in aqueous ethanol. Heat to reflux (approx. 80°C) for 1 hour to form the dark red -

Coupling: Add p-chloronitrobenzene (2.0 eq relative to

) dissolved in ethanol. -

Reaction: Reflux for 4–6 hours. The solution will turn from red to a suspension of the yellow disulfide precipitate.[1]

-

Workup: Cool to 20°C. Filter the yellow solid. Wash with water to remove inorganic salts.[1]

-

Critical Quality Attribute (CQA): The melting point of the crude disulfide should be >175°C. Lower MPs indicate incomplete conversion or monosulfide formation.[1]

-

Stage 2: Oxidative Chlorination to PNBSC

-

Reagents: p,p'-Dinitrodiphenyl Disulfide, Chlorine gas (

), HCl or Acetic Acid, Thionyl Chloride ( -

Mechanism: Electrophilic attack of

on sulfur, hydrolysis to sulfinic acid, and oxidation to sulfonyl chloride.

Step-by-Step:

-

Suspension: Suspend the disulfide (1.0 eq) in a mixture of glacial acetic acid and conc. HCl (ratio 5:1).[1]

-

Note: Industrial processes often use dichloroethane or chloroform/water biphasic systems to solubilize the product.[1]

-

-

Chlorination: Cool the mixture to <10°C. Sparge

gas slowly. -

Digestion: Once the solution clears (indicating disulfide consumption), continue stirring for 1 hour.

-

Polishing (Pro-Tip): If HPLC indicates presence of sulfonic acid (hydrolysis byproduct), add 0.2 eq of

and warm to 40°C for 1 hour to convert the acid back to the chloride.[1] -

Isolation: Pour onto ice-water. PNBSC precipitates as a pale yellow solid.[1] Filter and dry under vacuum over

.

Process Diagram (Pathway A)

Pathway B: The Laboratory Standard (Diazotization)[1]

This method utilizes the "Meerwein-type" sulfonylation.[1] It is ideal when p-nitroaniline is the available feedstock or for smaller batches where handling chlorine gas is impractical.[1]

Detailed Protocol

Stage 1: Diazotization [1]

-

Reagents: p-Nitroaniline,

, HCl (conc.), Acetic Acid.[1] -

Mechanism: Formation of the diazonium salt (

).[1]

Step-by-Step:

-

Dissolve p-nitroaniline (10 g, 72 mmol) in conc. HCl (30 mL) and glacial acetic acid (10 mL).

-

Cool to -5°C to 0°C using an ice-salt bath.

-

Add a solution of

(5.5 g, 80 mmol) in water dropwise.-

Control: Keep temp <5°C. Evolution of brown

fumes indicates decomposition; slow down addition.[1]

-

-

Stir for 30 mins. The solution should be clear/yellow.[1]

Stage 2: Sulfonylation (The Meerwein Reaction) [1]

-

Reagents: Sulfur Dioxide (

), Copper(II) Chloride ( -

Mechanism: Radical decomposition of the diazonium salt in the presence of

.[1]

Step-by-Step:

-

Saturate Solvent: In a separate vessel, saturate glacial acetic acid (50 mL) with

gas (generated from -

Catalyst: Add

(2.0 g) to the -

Coupling: Pour the cold diazonium solution into the stirring

mixture. -

Completion: Stir for 1 hour until gas evolution ceases.

-

Workup: Pour into ice water. The product precipitates.[1][2][3] Filter and wash with cold water.[1]

Process Diagram (Pathway B)

[1][2]

Comparison of Methodologies

| Feature | Oxidative Chlorination (Ind.)[1][4][5][6][7][8] | Diazotization (Lab) |

| Precursor | p-Chloronitrobenzene | p-Nitroaniline |

| Atom Economy | High | Low (Loss of |

| Key Hazard | Diazonium (Shock sensitive), | |

| Yield | 85–95% | 60–75% |

| Purity Profile | High (Main impurity: Sulfonic acid) | Moderate (Main impurity: Azo dyes/Phenols) |

| Scalability | Excellent | Poor (Diazonium accumulation risk) |

Critical Process Parameters & Troubleshooting

Purification and Stability

PNBSC is moisture sensitive .[1][4][9][10] Hydrolysis yields p-nitrobenzenesulfonic acid (water-soluble, high melting point).[1]

-

Recrystallization: If the crude is impure, recrystallize from Toluene or Petroleum Ether/Chloroform .[1] Avoid alcohols (forms esters) or water.[1]

-

Storage: Store in a desiccator at 4°C. If the solid turns from pale yellow to white/sticky, it has hydrolyzed.[1]

Safety Protocols

-

Thermal Runaway: In Pathway A, the oxidation of disulfide is highly exothermic.[1] On a large scale,

addition must be rate-limited by cooling capacity.[1] -

Explosion Risk: In Pathway B, never allow the diazonium salt to dry out.[1] Always keep it in solution and react immediately.

References

-

Industrial Synthesis from Disulfide

-

Green Oxidative Chlorination

-

Meerwein Reaction Protocol

-

General Properties & Handling

Sources

- 1. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. P-nitrochlorobenzene patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. guidechem.com [guidechem.com]

- 10. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 11. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 12. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: Handling and Safety Protocols for 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Executive Summary & Chemical Profile[1]

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a highly specialized bifunctional reagent used primarily in the synthesis of antiviral and anticancer therapeutics. It serves as a "double-activated" electrophile: the indole nitrogen is protected by a Nosyl (4-nitrophenylsulfonyl) group, while the C3 position bears a reactive sulfonyl chloride moiety.

This compound presents a dual-hazard profile :

-

High Reactivity (Sulfonyl Chloride): Violent hydrolysis releases hydrochloric acid (HCl) and sulfonic acids.[1]

-

Thermal Instability (Nitroarene): The nitro group introduces potential decomposition hazards under thermal stress.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride |

| Functional Groups | Indole core, Sulfonyl Chloride ( |

| Physical State | Solid (Typically pale yellow to orange powder) |

| Primary Hazard | Corrosive (Cat 1B) , Water-Reactive (EUH014) |

| Storage Class | Corrosive / Moisture Sensitive (Store under Argon/Nitrogen) |

Hazard Mechanics & Reactivity Analysis[5]

To handle this compound safely, one must understand the causality of its hazards. It is not merely "corrosive"; it is a moisture-triggered acid generator.

The Hydrolysis Cascade

The sulfonyl chloride group at the C3 position is highly electrophilic. Upon contact with ambient moisture or water, it undergoes rapid hydrolysis. This reaction is exothermic and autocatalytic—the heat generated accelerates further hydrolysis.

Mechanism:

-

Consequence: Inhalation of HCl mist causes immediate respiratory spasm and tissue necrosis. The generated sulfonic acid is a non-volatile strong acid that causes deep, slow-healing skin burns.

Thermal Instability (The Nosyl Group)

The 4-nitrophenylsulfonyl (Nosyl) group acts as an electron-withdrawing protecting group. While this stabilizes the indole ring against oxidation, the nitro group itself reduces the thermal decomposition onset temperature.

-

Risk: Heating this solid in a closed system (e.g., a sealed reaction vessel without pressure relief) can lead to rapid over-pressurization if decomposition occurs.

Hazard Visualization

Figure 1: The Hydrolysis Hazard Cascade showing the generation of respiratory and dermal toxins.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Reliance on PPE alone is a failure of safety planning. The primary defense is engineering controls.

Engineering Controls

-

Fume Hood: Mandatory. All weighing and transfers must occur in a certified fume hood operating at face velocities >100 fpm.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. The compound degrades in humid air, increasing the risk of container over-pressurization due to HCl buildup.

-

Blast Shield: If scaling up (>10g), use a blast shield due to the potential thermal instability of the nitro-sulfonyl combination.

PPE Matrix (Defense in Depth)

| Protection Zone | Recommended Gear | Rationale |

| Hands (Primary) | Double Nitrile (0.11mm min) or Silver Shield/Laminate | Sulfonyl chlorides permeate standard latex rapidly. Double gloving provides a "time buffer" to doff contaminated gloves. |

| Eyes | Chemical Goggles (Not safety glasses) | Goggles seal against HCl fumes which can bypass glasses. |

| Face | Face Shield (8-inch) | Protects face/neck from exothermic splashes during quenching. |

| Respiratory | Fume Hood (Primary) / Full-Face Respirator (Backup) | If hood failure occurs, use a respirator with Acid Gas (E) and Particulate (P100) cartridges. |

Operational Protocols

Safe Weighing & Transfer

-

Dry Environment: If ambient humidity is >50%, weigh inside a glovebox or use a distinct "weighing cone" under a blanket of argon.

-

Tools: Use plastic or glass spatulas. Avoid metal spatulas if possible, as trace HCl on the solid surface can corrode metal, introducing iron contaminants into your reaction.

Reaction Setup

-

Solvents: Must be anhydrous (DCM, THF, or Acetonitrile). Water content >0.05% will consume the reagent and generate acid.

-

Base Trap: When used in sulfonylation reactions, always include an organic base (e.g., Triethylamine, DIPEA) or an inorganic base (

) to scavenge the HCl byproduct immediately.

Critical Protocol: Quenching & Disposal

The most dangerous moment is the "quench" of excess reagent. NEVER add water directly to the solid.

The "Reverse Quench" Method:

-

Prepare a stirred slurry of ice and saturated Sodium Bicarbonate (

) or dilute Sodium Hydroxide ( -